molecular formula C26H26N2O3 B248408 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine

1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine

Cat. No. B248408
M. Wt: 414.5 g/mol
InChI Key: JRTADOCSHZKSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine, also known as DMAP, is a newly synthesized compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine is not fully understood. However, it has been reported that 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine in lab experiments is its high yield and purity. Additionally, 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine is relatively easy to synthesize, making it a cost-effective compound for research. However, one limitation of using 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine and its effects on brain function. Additionally, research on the anticancer, antibacterial, and antifungal activities of 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine may lead to the development of new therapies for these diseases. Finally, the synthesis of new analogs of 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine may lead to compounds with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine is a newly synthesized compound with potential applications in biomedical research. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 1-(diphenylacetyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base. The reaction yields 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine as a white solid with a high yield. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine has shown potential applications in biomedical research. It has been reported to exhibit anticancer, antibacterial, and antifungal activities. 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine has been shown to have anti-inflammatory and antioxidant properties.

properties

Product Name

1-(Diphenylacetyl)-4-(2-methoxybenzoyl)piperazine

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

1-[4-(2-methoxybenzoyl)piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C26H26N2O3/c1-31-23-15-9-8-14-22(23)25(29)27-16-18-28(19-17-27)26(30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3

InChI Key

JRTADOCSHZKSIB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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